molecular formula C14H10BrN3O2S B3476519 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B3476519
M. Wt: 364.22 g/mol
InChI Key: BXMZAMMIHMXSNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide typically involves the following steps :

    Formation of the Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of the thienopyrimidine derivative to form the acetamide group. This is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide undergoes several types of chemical reactions, including :

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core and the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted thienopyrimidine derivatives.

    Oxidation: Oxidized derivatives of the thienopyrimidine core.

    Reduction: Reduced derivatives of the thienopyrimidine core.

    Hydrolysis: Corresponding carboxylic acid derivative.

Scientific Research Applications

2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide has several scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.

    DNA Intercalation: The thienopyrimidine core may intercalate into DNA, disrupting its structure and function.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMZAMMIHMXSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Reactant of Route 6
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2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

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